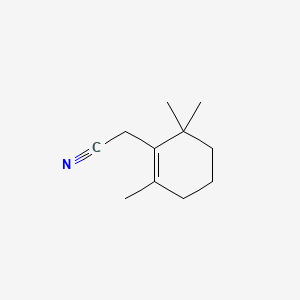
meso-Tetratolylporphyrin-Pt(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
meso-Tetratolylporphyrin-Pt(II): is a platinum complex of meso-tetratolylporphyrin, a derivative of porphyrin Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetratolylporphyrin typically involves the condensation of pyrrole with tolyl aldehyde under acidic conditions. This process can be carried out using the Adler-Longo method, which involves heating the reactants in an acidic medium such as propionic acid. The resulting porphyrin is then metallated with platinum salts to form meso-Tetratolylporphyrin-Pt(II).
Industrial Production Methods: Industrial production of meso-tetratolylporphyrin and its platinum complex may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The metallation step is crucial and typically involves the use of platinum chloride or platinum acetate in a suitable solvent.
化学反応の分析
Types of Reactions: meso-Tetratolylporphyrin-Pt(II) can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state complexes.
Substitution: Ligand substitution reactions are common, where the platinum center can exchange ligands with other donor molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using donor solvents like acetonitrile or pyridine.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species.
科学的研究の応用
meso-Tetratolylporphyrin-Pt(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: The compound is studied for its potential in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Research is ongoing into its use as a diagnostic agent in imaging techniques.
Industry: It is used in the development of sensors and electronic devices due to its unique photophysical properties.
作用機序
The mechanism of action of meso-Tetratolylporphyrin-Pt(II) involves its ability to interact with molecular targets through coordination chemistry. The platinum center can form bonds with various ligands, influencing the electronic properties of the compound. This interaction can lead to the generation of reactive species, which are crucial in catalytic and therapeutic applications.
類似化合物との比較
meso-Tetraphenylporphyrin-Pt(II): Similar in structure but with phenyl groups instead of tolyl groups.
meso-Tetraarylporphyrin-Pt(II): A broader category that includes various aryl-substituted porphyrins.
Uniqueness: meso-Tetratolylporphyrin-Pt(II) is unique due to the presence of tolyl groups, which can influence its solubility, stability, and reactivity. These properties make it particularly suitable for specific applications in catalysis and medicine.
特性
分子式 |
C48H36N4Pt |
|---|---|
分子量 |
863.9 g/mol |
IUPAC名 |
platinum(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Pt/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChIキー |
KNZZQCQLHGPSGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


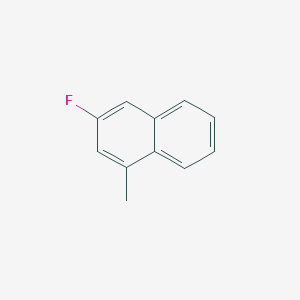
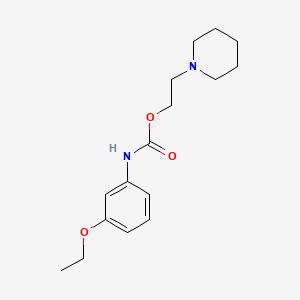
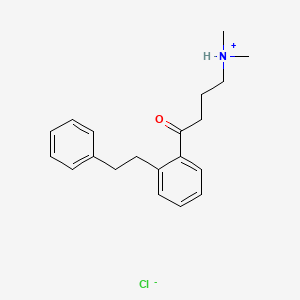

![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)
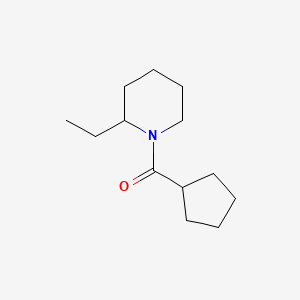

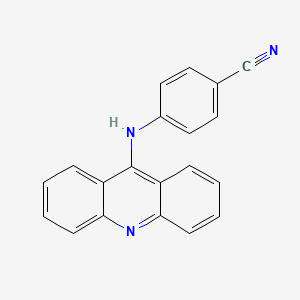

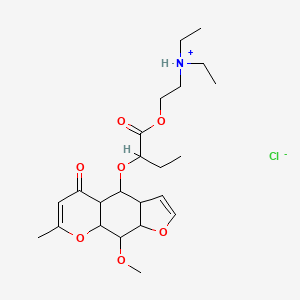
![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)
